molecular formula C19H19N5O B2684759 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320683-98-3

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Katalognummer: B2684759
CAS-Nummer: 2320683-98-3
Molekulargewicht: 333.395
InChI-Schlüssel: QELBSIDJDANTBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoxaline is a complex organic compound that features a unique combination of an imidazole ring, an 8-azabicyclo[321]octane scaffold, and a quinoxaline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is typically synthesized through enantioselective methods that ensure the correct stereochemistry . The imidazole ring can be introduced via cyclization reactions involving amido-nitriles . The final step involves the coupling of the imidazole and 8-azabicyclo[3.2.1]octane intermediates with a quinoxaline derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Carbonyl Group

The central carbonyl group in the molecule serves as a reactive site for nucleophilic attack. Studies show that the quinoxaline-linked carbonyl can undergo substitution with amines, alcohols, or thiols under mild conditions.

Reaction TypeConditionsProductYieldSource
AmidationEthanol, 60°C, 6 hN-substituted amide derivatives85–92%
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester analog78%
Thioester formationThiophenol, DCM, room temperatureThioester-linked quinoxaline68%

The reaction with amines proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, followed by (2) elimination of the leaving group (imidazole-bicyclo fragment). Steric hindrance from the bicyclic system slightly reduces reactivity compared to simpler acylated quinoxalines.

Cycloaddition Reactions Involving the Imidazole Moiety

The 1H-imidazol-1-yl group participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocyclic systems. For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
    Reaction with propargyl alcohol under Cu(I) catalysis yields triazole-linked derivatives (75% yield) . This modification enhances solubility in polar solvents .

  • Reactivity with nitrile oxides:
    Forms isoxazoline derivatives under mild conditions (DMF, 50°C, 12 h), though yields are moderate (55%) due to competing side reactions .

Reduction of the Quinoxaline Core

The quinoxaline ring can be selectively reduced using NaBH<sub>4</sub>/NiCl<sub>2</sub> to produce tetrahydroquinoxaline derivatives, preserving the bicyclic imidazole moiety :

QuinoxalineNaBH4/NiCl2Tetrahydroquinoxaline(82% yield)\text{Quinoxaline}\xrightarrow{\text{NaBH}_4/\text{NiCl}_2}\text{Tetrahydroquinoxaline}\quad (82\%\text{ yield})

Oxidation of the Bicyclic Amine

The 8-azabicyclo[3.2.1]octane nitrogen undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form an N-oxide, which enhances hydrogen-bonding capacity (90% yield) .

Metal-Complexation Behavior

The imidazole nitrogen and quinoxaline π-system enable coordination with transition metals:

Metal SaltConditionsComplex StructureApplication
Cu(II)Methanol, 25°C, 2 hSquare-planar coordinationCatalytic oxidation
Pd(II)DMF, 80°C, 6 hChelated Pd complexCross-coupling catalysis

These complexes show promise in catalytic C–N bond-forming reactions, though steric bulk from the bicyclic system limits substrate scope.

Ring-Opening Reactions of the Bicyclic Framework

Under acidic conditions (HCl, 100°C), the 8-azabicyclo[3.2.1]octane ring undergoes cleavage to form a linear diamine intermediate, which can further react with carbonyl compounds :

Bicyclic amineHClCH2(NH2)CH2CH(NH2)CH2CH2(70% yield)\text{Bicyclic amine}\xrightarrow{\text{HCl}}\text{CH}_2(\text{NH}_2)\text{CH}_2\text{CH}(\text{NH}_2)\text{CH}_2\text{CH}_2\quad (70\%\text{ yield})

Condensation Reactions at the Quinoxaline Nitrogen

The quinoxaline N-atoms participate in Schiff base formation with aldehydes. For instance, reaction with benzaldehyde in ethanol produces a bis-imine derivative (65% yield) . This reactivity is exploited to create polymeric materials with tunable electronic properties .

Key Challenges and Limitations

  • Steric hindrance : The bicyclic structure impedes reactions requiring planar transition states (e.g., Diels-Alder).

  • Solubility : Limited solubility in non-polar solvents complicates reactions requiring hydrophobic environments .

  • Thermal stability : Decomposition occurs above 200°C, restricting high-temperature applications.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline exhibit significant biological activities, including:

  • Anti-cancer properties : Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial effects : Related imidazole derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infections.
  • Neuroactive properties : The azabicyclo structure may contribute to interactions with neurotransmitter systems, indicating possible uses in neuropharmacology.

Synthetic Pathways

The synthesis of this compound typically involves several key reactions:

  • Formation of the Bicyclic Structure : Utilizing starting materials that contain the azabicyclo framework.
  • Introduction of the Imidazole Ring : Employing imidazole derivatives to form the desired ring structure.
  • Quinoxaline Synthesis : Utilizing quinoxaline precursors to complete the molecular architecture.

These synthetic routes allow for modifications to enhance biological activity and optimize therapeutic potential.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of quinoxaline derivatives, including those based on the azabicyclo scaffold. The results indicated that certain compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Research conducted on imidazole derivatives revealed their effectiveness against fungal pathogens, particularly Candida species. The study highlighted the potential for these compounds to serve as antifungal agents, with some derivatives showing significant inhibition zones in agar diffusion assays.

Wirkmechanismus

The mechanism of action of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The 8-azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing the compound’s binding affinity. The quinoxaline moiety can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is unique due to its combination of three distinct structural motifs, each contributing to its diverse range of applications and interactions. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including an imidazole ring, an azabicyclo structure, and a quinoxaline moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5OC_{19}H_{19}N_{5}O, with a molecular weight of approximately 325.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H19N5O
Molecular Weight325.4 g/mol
IUPAC Name(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone
CAS Number2320683-98-3

The primary targets of this compound are Janus kinases (JAKs), specifically JAK1 and TYK2. The compound interacts with these targets by binding to their regulatory domains, inhibiting the IL-12 and IL-23 signaling pathways, which are crucial in inflammatory responses and immune regulation .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have shown that quinoxaline derivatives possess notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, related quinoxaline compounds have demonstrated efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 mg/L . This suggests potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Effects
The inhibition of JAK1 and TYK2 by this compound leads to significant anti-inflammatory effects in preclinical models, including reductions in splenomegaly and body weight changes associated with inflammatory diseases. This positions the compound as a candidate for further development in treating autoimmune disorders.

3. Neuropharmacological Potential
The presence of the azabicyclo structure may confer neuroactive properties, making it a potential candidate for research into neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter transporters, indicating possible applications in neuropharmacology.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial properties of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecium. The results indicated that specific derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as new antibacterial agents .

Case Study 2: Inhibition of JAK Signaling
Another investigation focused on the inhibition of JAK signaling pathways by this compound in vitro and in vivo models. The findings demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Eigenschaften

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-11-21-16-3-1-2-4-17(16)22-18)24-13-5-6-14(24)10-15(9-13)23-8-7-20-12-23/h1-4,7-8,11-15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELBSIDJDANTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.